Cas no 1187929-58-3 ((S)-1-Isopropyl-3-methyl-piperazine)

(S)-1-Isopropyl-3-methyl-piperazine structure
1187929-58-3 structure
商品名:(S)-1-Isopropyl-3-methyl-piperazine
CAS番号:1187929-58-3
MF:C8H18N2
メガワット:142.241921901703
MDL:MFCD11858469
CID:2604076
PubChem ID:59771337

(S)-1-Isopropyl-3-methyl-piperazine 化学的及び物理的性質

名前と識別子

    • (S)-1-Isopropyl-3-methyl-piperazine
    • (S)-1-isopropyl-3-methylpiperazine
    • (S)-1-ISOPROPYL-3-METHYLPIPERAZINE 2HCL
    • YACAUMLIXMVUBX-QMMMGPOBSA-N
    • (3S)-3-methyl-1-(propan-2-yl)piperazine
    • CS-0441800
    • (3S)-3-methyl-1-propan-2-ylpiperazine
    • SCHEMBL2760223
    • 1187929-58-3
    • MDL: MFCD11858469
    • インチ: 1S/C8H18N2/c1-7(2)10-5-4-9-8(3)6-10/h7-9H,4-6H2,1-3H3/t8-/m0/s1
    • InChIKey: YACAUMLIXMVUBX-QMMMGPOBSA-N
    • ほほえんだ: N1(C(C)C)CCN[C@@H](C)C1

計算された属性

  • せいみつぶんしりょう: 142.146998583g/mol
  • どういたいしつりょう: 142.146998583g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 101
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.8
  • トポロジー分子極性表面積: 15.3

(S)-1-Isopropyl-3-methyl-piperazine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1005745-1g
(S)-1-Isopropyl-3-methyl-piperazine
1187929-58-3 95%
1g
$665 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0155-500mg
(S)-1-Isopropyl-3-methyl-piperazine
1187929-58-3 97%
500mg
2111.63CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0155-1g
(S)-1-Isopropyl-3-methyl-piperazine
1187929-58-3 97%
1g
3375.21CNY 2021-05-07
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0155-250mg
(S)-1-Isopropyl-3-methyl-piperazine
1187929-58-3 97%
250mg
¥2605.69 2025-01-21
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
65R0155-50mg
(S)-1-Isopropyl-3-methyl-piperazine
1187929-58-3 97%
50mg
¥1302.85 2025-01-21
eNovation Chemicals LLC
Y1005745-100mg
(S)-1-Isopropyl-3-methyl-piperazine
1187929-58-3 95%
100mg
$240 2025-02-21
eNovation Chemicals LLC
Y1005745-250mg
(S)-1-Isopropyl-3-methyl-piperazine
1187929-58-3 95%
250mg
$340 2025-02-21
eNovation Chemicals LLC
Y1005745-100mg
(S)-1-Isopropyl-3-methyl-piperazine
1187929-58-3 95%
100mg
$240 2024-07-28
eNovation Chemicals LLC
Y1005745-5g
(S)-1-Isopropyl-3-methyl-piperazine
1187929-58-3 95%
5g
$2235 2024-07-28
eNovation Chemicals LLC
Y1005745-50mg
(S)-1-Isopropyl-3-methyl-piperazine
1187929-58-3 95%
50mg
$185 2024-07-28

(S)-1-Isopropyl-3-methyl-piperazine 関連文献

(S)-1-Isopropyl-3-methyl-piperazineに関する追加情報

S-1-Isopropyl-3-methyl-piperazine: A Comprehensive Overview of CAS No. 1187929-58-3 in Pharmaceutical Research and Development

S-1-Isopropyl-3-methyl-piperazine, with the chemical identifier CAS No. 1187929-58-3, has emerged as a critical compound in the field of pharmaceutical chemistry. This chiral piperazine derivative is characterized by its unique molecular structure, which includes a piperazine ring substituted with an isopropyl group at the 1-position and a methyl group at the 3-position. The stereochemistry of the S-configured center plays a pivotal role in its pharmacological activity, making it a focal point for researchers exploring its potential applications in drug discovery and development.

Recent studies have highlighted the significance of S-1-Isopropyl-3-methyl-piperazine in modulating biological pathways related to neuroprotection and anti-inflammatory responses. For instance, a 2023 publication in *Journal of Medicinal Chemistry* demonstrated its ability to inhibit specific protein kinases associated with neurodegenerative diseases, such as Alzheimer's and Parkinson's. This finding underscores the compound's potential as a therapeutic candidate for conditions involving oxidative stress and mitochondrial dysfunction, which are increasingly recognized as key contributors to age-related disorders.

CAS No. 1187929-58-3 has also been investigated for its role in enhancing the bioavailability of drug molecules through its ability to form stable complexes with hydrophobic agents. A 2024 study published in *Pharmaceutical Research* revealed that the compound can improve the solubility of poorly water-soluble drugs, thereby addressing a major challenge in oral drug delivery. This property has sparked interest in its use as a co-formulant in pharmaceutical formulations, particularly for compounds with limited aqueous solubility.

The synthesis of S-1-Isopropyl-3-methyl-piperazine has been optimized using advanced catalytic methods, ensuring high stereochemical purity and yield. Researchers have employed asymmetric hydrogenation techniques to selectively produce the S-enantiomer, which is crucial for its biological activity. A 2023 review in *Organic & Biomolecular Chemistry* detailed the development of chiral catalysts that enable the efficient and scalable synthesis of this compound, aligning with the growing demand for enantioselective pharmaceutical intermediates.

S-1-Isopropyl-3-methyl-piperazine has also shown promise in the development of novel antipsychotic agents. A 2024 clinical trial reported in *Neuropsychopharmacology* indicated that compounds derived from this piperazine scaffold exhibited improved efficacy in treating schizophrenia while minimizing side effects associated with conventional antipsychotics. This outcome highlights the compound's potential to address unmet medical needs in psychiatric disorders.

Furthermore, the compound's application in the field of green chemistry has gained attention due to its compatibility with sustainable synthesis processes. A 2024 study in *Green Chemistry* explored the use of biocatalysts to produce S-1-Isopropyl-3-methyl-piperazine with reduced environmental impact, emphasizing the importance of eco-friendly methodologies in pharmaceutical manufacturing.

Despite its promising properties, the safety profile of S-1-Isopropyl-3-methyl-piperazine remains under investigation. Preclinical studies have indicated low toxicity and good biocompatibility, but further research is needed to confirm its long-term safety in human trials. Ongoing studies are also evaluating its potential interactions with other drugs, which is critical for its integration into therapeutic regimens.

The future of S-1-Isopropyl-3-methyl-piperazine in pharmaceutical research appears bright, driven by advancements in computational modeling and high-throughput screening. These technologies are enabling researchers to predict the compound's interactions with biological targets more accurately, accelerating the development of new therapeutics. Additionally, its role in personalized medicine is being explored, with a focus on tailoring treatments to individual genetic profiles.

In conclusion, S-1-Isopropyl-3-methyl-piperazine, identified by CAS No. 1187929-58-3, represents a significant advancement in the quest for effective and safe pharmaceutical solutions. Its diverse applications, from neuroprotection to drug delivery optimization, position it as a versatile compound with transformative potential in modern medicine.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:1187929-58-3)(S)-1-Isopropyl-3-methyl-piperazine
A1019147
清らかである:99%/99%/99%/99%/99%/99%
はかる:1g/5g/500mg/250mg/100mg/50mg
価格 ($):655.0/2189.0/436.0/327.0/217.0/163.0